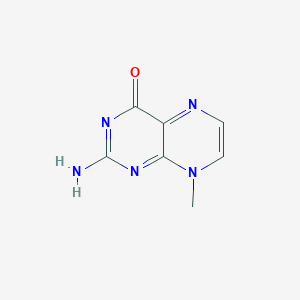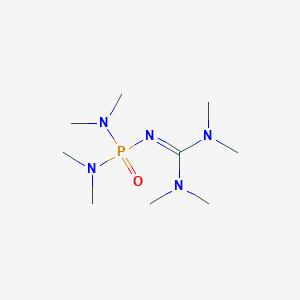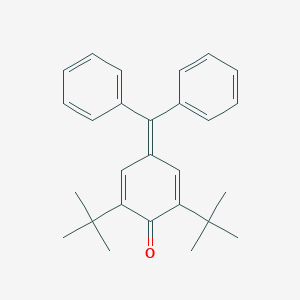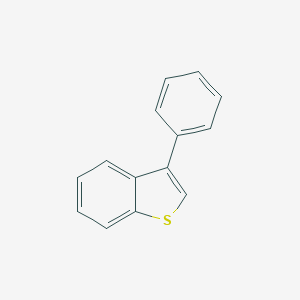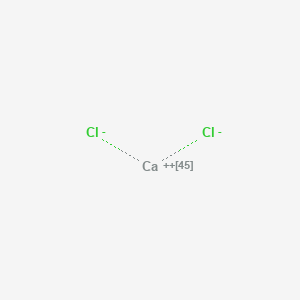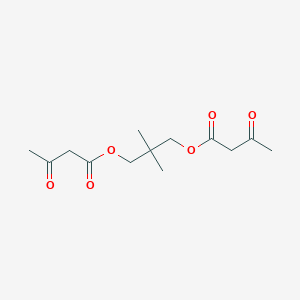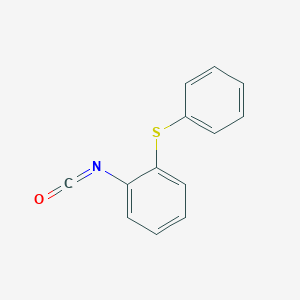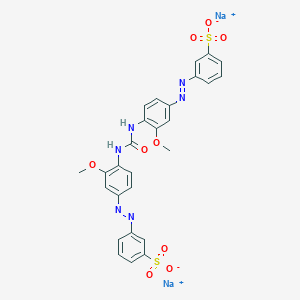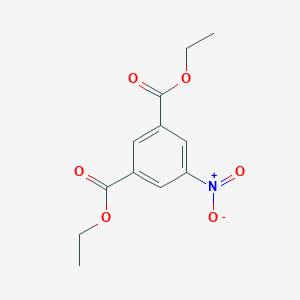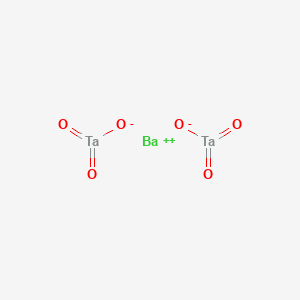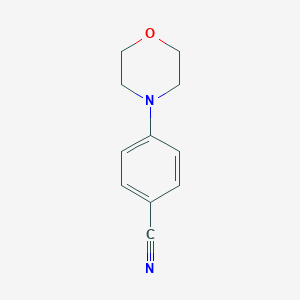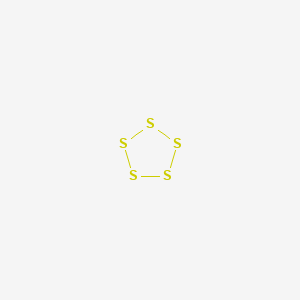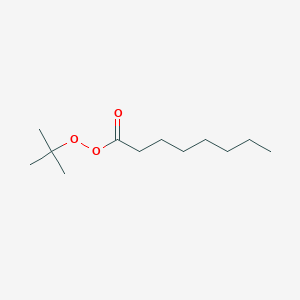
tert-Butyl octaneperoxoate
Übersicht
Beschreibung
Tert-Butyl octaneperoxoate is a highly reactive organic compound that belongs to the class of organic peroxides. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability, making it a popular choice for industrial applications. In
Wirkmechanismus
Tert-Butyl octaneperoxoate acts as a radical initiator, which means that it can initiate polymerization reactions by generating free radicals. The compound undergoes homolytic cleavage to form tert-butyl and octanoyl radicals, which then react with monomers to form polymer chains. The reaction is typically carried out under controlled conditions to ensure a high degree of selectivity and yield.
Biochemische Und Physiologische Effekte
Tert-Butyl octaneperoxoate is not commonly used in biochemical or physiological studies, as it is highly reactive and can cause damage to biological systems. However, some studies have shown that exposure to the compound can cause skin irritation and respiratory problems, especially if it is inhaled or comes into contact with the skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl octaneperoxoate in lab experiments is its high thermal stability, which makes it a reliable radical initiator for various chemical reactions. The compound is also relatively easy to handle and store, making it a popular choice for industrial applications. However, the compound is highly reactive and can cause safety concerns if not handled properly. It is also relatively expensive, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl octaneperoxoate, including:
1. Development of new synthesis methods that are more efficient and cost-effective.
2. Investigation of the compound's potential as a radical initiator for new types of polymerization reactions.
3. Exploration of the compound's potential as a catalyst for organic synthesis reactions.
4. Study of the compound's safety profile and potential environmental impact.
5. Development of new applications for the compound in the fields of material science and nanotechnology.
Conclusion:
Tert-Butyl octaneperoxoate is a highly reactive organic compound that has a wide range of scientific research applications. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability and relatively easy handling, but it can also pose safety concerns if not handled properly. Future research on the compound will likely focus on developing new synthesis methods, exploring new applications, and investigating its safety profile.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl octaneperoxoate has a wide range of scientific research applications, including in the fields of polymer chemistry, material science, and organic synthesis. It is commonly used as a radical initiator in the polymerization of various monomers, including styrene, acrylates, and methacrylates. The compound is also used in the synthesis of various organic compounds, including ketones, alcohols, and acids.
Eigenschaften
CAS-Nummer |
13467-82-8 |
|---|---|
Produktname |
tert-Butyl octaneperoxoate |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
tert-butyl octaneperoxoate |
InChI |
InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3 |
InChI-Schlüssel |
BWSZXUOMATYHHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OOC(C)(C)C |
Kanonische SMILES |
CCCCCCCC(=O)OOC(C)(C)C |
Andere CAS-Nummern |
13467-82-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

